molecular formula C21H25ClN2O3S B2998030 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 941911-03-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2998030
CAS RN: 941911-03-1
M. Wt: 420.95
InChI Key: RPWBFPDHMXEMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The presence of the piperidine-based sulfonamide structure suggests that it could be effective against various strains of microorganisms. Research indicates that similar benzimidazole molecules have shown efficacy against a range of microbial infections, which implies that this compound may also possess broad-spectrum antimicrobial properties .

Therapeutic Agent for Chronic Pain and Inflammation

The compound’s structural characteristics suggest it could act as a therapeutic agent for treating chronic pain and inflammation. Its potential effectiveness in this field is due to the sulfonamide moiety, which is commonly found in pain relief and anti-inflammatory medications.

Catalysis

The compound has shown promise in the field of catalysis. Piperidine derivatives are known to exhibit significant catalytic activity in a variety of chemical reactions. This suggests that the compound could be used to catalyze reactions in synthetic organic chemistry, potentially improving efficiency and selectivity.

Drug-Resistant Bacterial Infections

Given the rise of drug-resistant bacterial strains, there is a need for new antibacterial agents with mechanisms of action different from traditional antibiotics. The compound’s unique structure could provide a novel approach to combating these resistant bacteria, making it a valuable asset in pharmaceutical research .

Fungal Infections

The compound may also be effective against fungal infections. The structural similarity to other compounds that have shown efficacy against a broad array of systematic and superficial fungal infections suggests that it could be developed into an orally active antifungal agent .

Docking Studies and Protein Targeting

Docking studies are a crucial part of drug development, helping to predict how a compound will interact with biological targets. This compound could be used in computational studies to identify new targets for drug action, particularly in the development of antibacterial agents, by focusing on key functional proteins in bacterial cell division .

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15-6-5-8-20(16(15)2)23-21(25)14-18-7-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWBFPDHMXEMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dimethylphenyl)acetamide

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